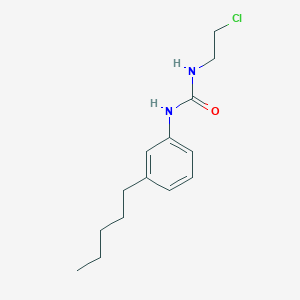![molecular formula C11H14Cl3NO4S B12521370 Sulfamic acid, [1-(4-methoxyphenyl)ethyl]-, 2,2,2-trichloroethyl ester CAS No. 813440-64-1](/img/structure/B12521370.png)
Sulfamic acid, [1-(4-methoxyphenyl)ethyl]-, 2,2,2-trichloroethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sulfamic acid, [1-(4-methoxyphenyl)ethyl]-, 2,2,2-trichloroethyl ester is a chemical compound with the molecular formula C11H14Cl3NO4S. It is known for its applications in various chemical reactions and industrial processes. This compound is characterized by the presence of a sulfamic acid group, a methoxyphenyl group, and a trichloroethyl ester group, which contribute to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of sulfamic acid, [1-(4-methoxyphenyl)ethyl]-, 2,2,2-trichloroethyl ester typically involves the reaction of sulfamic acid with [1-(4-methoxyphenyl)ethyl]amine and 2,2,2-trichloroethanol. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the esterification process. The reaction mixture is then purified to obtain the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale esterification processes. The raw materials are mixed in precise proportions, and the reaction is conducted in reactors equipped with temperature and pressure control systems. The product is then subjected to purification steps such as distillation or crystallization to achieve the required purity.
Analyse Des Réactions Chimiques
Types of Reactions
Sulfamic acid, [1-(4-methoxyphenyl)ethyl]-, 2,2,2-trichloroethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: The trichloroethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic reagents like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products
Oxidation: Sulfonic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Compounds with substituted functional groups.
Applications De Recherche Scientifique
Sulfamic acid, [1-(4-methoxyphenyl)ethyl]-, 2,2,2-trichloroethyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of sulfamic acid, [1-(4-methoxyphenyl)ethyl]-, 2,2,2-trichloroethyl ester involves its interaction with specific molecular targets. The sulfamic acid group can participate in hydrogen bonding and electrostatic interactions, while the ester group can undergo hydrolysis to release active intermediates. These interactions and transformations contribute to the compound’s effects in various applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
Sulfamic acid, 2,2,2-trichloroethyl ester: Lacks the methoxyphenyl group.
Sulfamic acid, [1-(4-methoxyphenyl)ethyl]-, ethyl ester: Contains an ethyl ester group instead of a trichloroethyl ester group.
Uniqueness
Sulfamic acid, [1-(4-methoxyphenyl)ethyl]-, 2,2,2-trichloroethyl ester is unique due to the combination of its functional groups, which impart distinct chemical properties and reactivity. The presence of the methoxyphenyl group enhances its potential interactions with biological targets, while the trichloroethyl ester group provides stability and reactivity in chemical processes.
Propriétés
Numéro CAS |
813440-64-1 |
|---|---|
Formule moléculaire |
C11H14Cl3NO4S |
Poids moléculaire |
362.7 g/mol |
Nom IUPAC |
2,2,2-trichloroethyl N-[1-(4-methoxyphenyl)ethyl]sulfamate |
InChI |
InChI=1S/C11H14Cl3NO4S/c1-8(9-3-5-10(18-2)6-4-9)15-20(16,17)19-7-11(12,13)14/h3-6,8,15H,7H2,1-2H3 |
Clé InChI |
ZQGLOTCHKSIUSW-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=CC=C(C=C1)OC)NS(=O)(=O)OCC(Cl)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[3-(4-Methylphenyl)bicyclo[2.2.1]hepta-2,5-dien-2-yl]pyridine](/img/structure/B12521292.png)
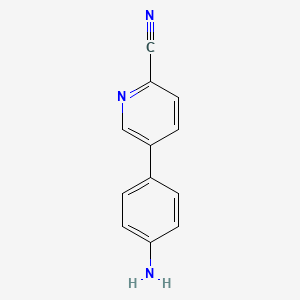
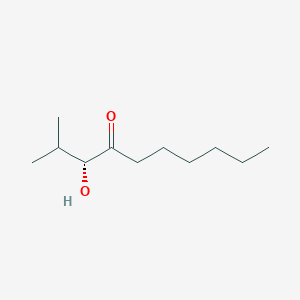
![(2R,5R)-3-(Methoxyimino)-7-oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B12521315.png)
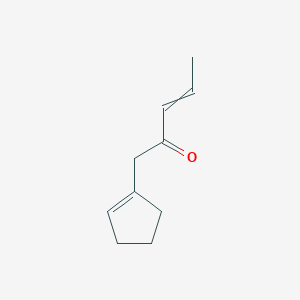
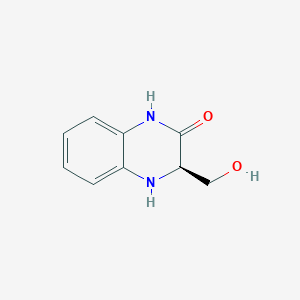
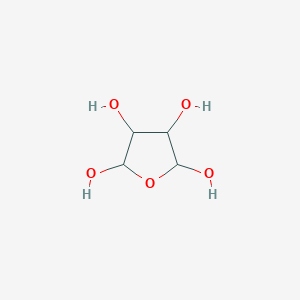
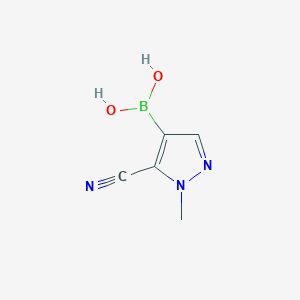
![1H-Pyrrolo[2,3-b]pyridine, 5-azido-4-fluoro-](/img/structure/B12521329.png)
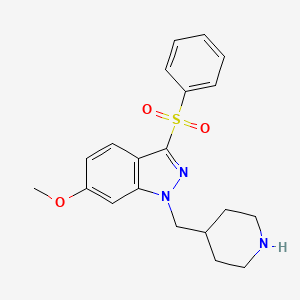
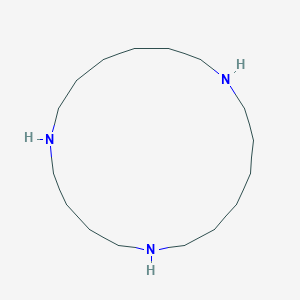
![Methyl N-[(benzyloxy)carbonyl]-L-valyl-D-isoleucyl-L-threonyl-L-norvalinate](/img/structure/B12521346.png)
![O-({3-[5-(9H-Carbazol-9-yl)pentyl]-1,2-oxazol-5-yl}methyl)-L-serine](/img/structure/B12521348.png)
